molecular formula C11H13ClO3 B184196 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone CAS No. 172739-45-6

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone

Cat. No.: B184196
CAS No.: 172739-45-6
M. Wt: 228.67 g/mol
InChI Key: KPADWTIRNNDRIY-UHFFFAOYSA-N
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Description

Nomenclature and Identification

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone is a chemically complex acetophenone derivative with systematic nomenclature and distinct identifiers:

Property Value
IUPAC Name 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]ethanone
CAS Registry Number 172739-45-6
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
SMILES Notation CC(=O)C₁=C(C=C(C=C₁)OCCCCl)O
InChI Key KPADWTIRNNDRIY-UHFFFAOYSA-N
Structural Features Acetophenone backbone with hydroxyl (C2) and 3-chloropropoxy (C4) groups

The compound’s structure (Fig. 1) combines a ketone group at the 1-position, a hydroxyl group at the 2-position, and a 3-chloropropoxy chain at the 4-position of the benzene ring.

Historical Context and Discovery

The compound was first synthesized in 2009 via the Williamson ether reaction , a cornerstone method in organic chemistry for ether formation . Key steps included:

  • Reacting 2,4-dihydroxyacetophenone with 1-bromo-3-chlorohexane in the presence of potassium carbonate.
  • Recrystallization from a hexane/ethyl acetate mixture to obtain pure crystals .

This synthesis highlighted its role as a model for studying intramolecular hydrogen bonding (O–H⋯O) and crystallographic packing behaviors . Early research emphasized its utility as an intermediate for synthesizing bioactive chalcones and heterocyclic compounds .

Classification within Acetophenone Derivatives

The compound belongs to the hydroxyacetophenone subclass, characterized by a phenyl group bonded to a ketone and hydroxyl substituents. A comparative analysis with related derivatives is shown below:

Compound Substituents Key Applications
2'-Hydroxyacetophenone Hydroxyl at C2 Photochemistry, flavorants
4'-Hydroxyacetophenone Hydroxyl at C4 Pharmaceutical intermediates
3-Hydroxy-4-methoxyacetophenone Hydroxyl at C3, methoxy at C4 Natural product isolation (e.g., Rhododendron)
This compound Hydroxyl at C2, 3-chloropropoxy at C4 Synthetic intermediate for chalcones

The 3-chloropropoxy chain distinguishes this compound by introducing both lipophilicity and a reactive halogen, enabling further functionalization (e.g., nucleophilic substitution) .

Significance in Organic Chemistry Research

This derivative holds strategic importance in multiple domains:

  • Synthetic Intermediate :
    • Serves as a precursor for chalcone synthesis via Claisen-Schmidt condensation . Chalcones are investigated for antimicrobial, anticancer, and anti-inflammatory properties .
    • The chloroalkoxy side chain facilitates cross-coupling reactions to generate complex heterocycles .
  • Structural Insights :

    • X-ray crystallography revealed a near-planar benzene ring (r.m.s. deviation = 0.0164 Å) and intramolecular hydrogen bonding, stabilizing the molecular conformation .
  • Methodological Applications :

    • Demonstrates the versatility of the Williamson reaction for installing ether linkages in polyfunctional aromatics .
    • Guides the design of analogs with tailored solubility and bioactivity profiles .

Properties

IUPAC Name

1-[4-(3-chloropropoxy)-2-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-8(13)10-4-3-9(7-11(10)14)15-6-2-5-12/h3-4,7,14H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADWTIRNNDRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364920
Record name 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172739-45-6
Record name 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone can be achieved through various synthetic routes. This intermediate can then undergo further reactions to introduce the chloropropoxy and ethanone groups, resulting in the final compound .

Chemical Reactions Analysis

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone can undergo several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone serves as a key intermediate in the synthesis of more complex organic compounds. Its functional groups allow for further chemical modifications, making it valuable in chemical research .

Biology

  • Biochemical Assays : The compound is utilized in biochemical assays to study protein interactions and functions. Its phenolic structure suggests potential interactions with various biological targets, particularly enzymes involved in drug metabolism .
  • Cytochrome P450 Inhibition : Preliminary studies indicate that it may inhibit certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19), which are crucial for drug metabolism. This interaction is significant for evaluating the compound's safety profile and therapeutic potential .

Medicine

  • Therapeutic Potential : Research is ongoing to explore its potential therapeutic effects. Compounds with similar structures have been investigated for anti-cancer properties, positioning this compound as a candidate for further biological evaluation .
  • Lead Compound in Drug Discovery : Its unique structural features make it a promising lead compound in drug discovery efforts aimed at developing new therapeutic agents .

Industry

  • Chemical Production : The compound finds applications in the production of various chemical products and materials, leveraging its reactivity and functional groups to create diverse industrial compounds .

Case Study 1: Cytochrome P450 Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could significantly inhibit CYP2C19 activity, suggesting implications for drug-drug interactions in pharmacotherapy .

Case Study 2: Synthesis and Characterization

Research conducted by Ma et al. (2009) focused on synthesizing the compound via the Williamson ether synthesis method. The study provided insights into its crystal structure using X-ray diffraction, revealing valuable information about its molecular geometry and bonding interactions .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
1-(4-Hydroxyphenyl)-1-ethanoneHydroxyl group on phenyl ringLacks chloropropoxy substituent
3-Chloro-4-(propoxy)phenolPropoxy group instead of ethanoneDifferent functional group
BosutinibSimilar core structure but modified for kinase inhibitionSpecific therapeutic application

Mechanism of Action

The mechanism of action of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Key Structural and Crystallographic Data:

  • Crystal System : Orthorhombic, space group P2₁2₁2₁
  • Unit cell parameters:
    • a = 18.620 Å, b = 11.963 Å, c = 5.0240 Å
    • Volume = 1119.1 ų, Z = 4 (indicating four molecules per unit cell)
  • Refinement parameters: R = 0.042 , wR = 0.103 , confirming high crystallographic precision .

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogous hydroxyacetophenones and related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Aromatic Rings

Compound 5 : 1-[4-(4-Acetyl-3-hydroxyphenoxy)butoxy]-2-hydroxyphenyl]ethan-1-one

  • Key Differences: Replaces the chloropropoxy group with a 4-acetyl-3-hydroxyphenoxybutoxy chain. Exhibits enhanced steric bulk due to the acetylated phenolic side chain. Synthesis: Prepared via HPLC-purified reactions in ethyl acetate/water, yielding a yellow oil .

Compound 6 : 1-[4-(4-Azidobutoxy)-2-hydroxyphenyl]ethan-1-one

  • Key Differences :
    • Features an azidobutoxy group instead of chloropropoxy.
    • Higher reactivity due to the azide moiety, making it suitable for "click chemistry" applications.
    • Synthesized using NaN₃/DMSO, with a low-melting yellow oil as the product .

Chlorinated Derivatives

Iloperidone Metabolite : 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone

  • Similarities : Shares the 3-chloropropoxy and 2-hydroxyphenyl backbone.
  • Differences :
    • Part of the metabolic pathway of the antipsychotic drug iloperidone.
    • Undergoes O-dealkylation and oxidative N-dealkylation in vivo, distinguishing its reactivity from the parent compound .

1-(3-Chloro-2-hydroxyphenyl)ethanone

  • Key Differences: Chlorine substituent at the 3-position instead of the 4-position. Lower molecular weight (C₈H₇ClO₂, MW: 170.59 g/mol). Crystalline solid (m.p. 128–130°C) with applications in nonlinear optics (NLO) due to its polarizable structure .

Chalcone-Based Analogues

(2E)-1-[4-(4-Azidobutoxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one (7a)

  • Key Differences: Incorporates a propenone bridge between the acetophenone and phenyl groups. Enhanced conjugation improves UV absorption, relevant for photodynamic therapy. Synthesized via KOH/MeOH-mediated Claisen-Schmidt condensation .

3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

  • Key Differences :
    • Chalcone derivative with a 4-chlorophenyl group.
    • Exhibits higher first-order hyperpolarizability (β = 12.8 × 10⁻³⁰ esu ) compared to urea, making it superior for NLO applications .

Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituents Melting Point/State Key Applications
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone C₁₁H₁₃ClO₃ 228.66 4-Cl-propoxoxy, 2-OH 69–70°C (crystal) Pharmaceutical synthesis
Compound 5 C₁₉H₂₀O₆ 344.36 4-Acetyl-3-OH-phenoxybutoxy Yellow oil Polymer precursors
Compound 6 C₁₂H₁₅N₃O₃ 249.27 4-Azidobutoxy Yellow oil Bioconjugation
1-(3-Chloro-2-hydroxyphenyl)ethanone C₈H₇ClO₂ 170.59 3-Cl, 2-OH 128–130°C NLO materials
Iloperidone metabolite C₁₈H₁₇ClF₂N₂O₄ 398.79 Piperidinyl, 6-fluoro-benzisoxazole N/A Antipsychotic metabolism

Biological Activity

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone, with a molecular formula of C₁₁H₁₃ClO₃, is a phenolic compound that has garnered interest due to its potential biological activities. First synthesized by Ya-Tuan Ma et al. in 2009, the compound is characterized by its unique chloropropoxy and hydroxyl functional groups, which may influence its reactivity and interactions in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound primarily involves the Williamson ether synthesis. This reaction entails the interaction of 2,4-dihydroxylacetonephenone with potassium carbonate and 1-bromo-3-chloro-hexane under heating conditions in acetone . The compound exhibits an orthorhombic crystal structure with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, contributing to its stability.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit significant biological activities relevant to pharmacology. Its structural features indicate potential interactions with various biological targets, particularly in enzyme inhibition pathways.

  • Cytochrome P450 Inhibition : The compound has been noted as a possible inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, making the compound a candidate for evaluating its effects on pharmacokinetics and safety profiles in drug development.
  • Anticancer Properties : Similar compounds have been investigated for their anticancer properties. The presence of the chloropropoxy group may enhance its efficacy against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesNotable Biological Activity
This compoundHydroxyl and chloropropoxy groupsPotential cytochrome P450 inhibitor
BosutinibKinase inhibitorApproved for chronic myeloid leukemia
3-Chloro-4-(propoxy)phenolPropoxy instead of ethanoneAntimicrobial properties
4-(3-Chloropropoxy)-2-methoxyphenolMethoxy substituentAntioxidant activity

This table highlights how structural variations can lead to different biological activities among related compounds.

Q & A

Q. What are the standard synthetic routes for 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone, and how are reaction conditions optimized?

The compound is typically synthesized via the Williamson ether synthesis , where 2-hydroxy-4-(3-chloropropoxy)acetophenone is alkylated using 3-chloropropyl halides in the presence of a base (e.g., anhydrous K₂CO₃) and a polar aprotic solvent (e.g., ethanol or DMF). Reaction optimization involves controlling temperature (reflux at ~80°C), stoichiometric ratios (excess alkylating agent), and reaction time (6–12 hours) to maximize yield . For analogous structures, microwave-assisted synthesis has been reported to reduce reaction time and improve selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : Look for signals corresponding to the acetyl group (δ ~2.5 ppm for ¹H; ~200 ppm for ¹³C) and aromatic protons (δ 6.5–7.5 ppm). The hydroxyl proton (δ ~12 ppm) may appear broad due to hydrogen bonding .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (C₁₁H₁₃ClO₃: 228.07 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (H313/H333 hazards) .
  • Work in a fume hood to avoid inhalation of vapors.
  • Dispose of waste via professional chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SCXRD) is definitive for confirming bond lengths, angles, and stereochemistry. Challenges include:

  • Twinned crystals : Use SHELXL for refinement with HKLF5 data .
  • Disordered substituents : Apply constraints (e.g., AFIX commands) to model the 3-chloropropoxy chain . Example refinement metrics: R-factor < 5%, wR₂ < 15% for high-resolution data .

Q. How do solvent polarity and pH influence the compound’s reactivity in synthesizing heterocyclic derivatives?

  • Solvent polarity : Ethanol/water mixtures enhance nucleophilic substitution in forming pyrazoles or chalcones .
  • pH : Alkaline conditions (NaOH in ethanol) promote Claisen-Schmidt condensations with aldehydes (e.g., forming α,β-unsaturated ketones) .
  • Contradictions : Conflicting reports on optimal base strength (KOH vs. NaOH) require systematic screening (e.g., varying molar equivalents, 0.5–2.0 M) .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the hydroxyl and carbonyl groups .

Q. How can conflicting spectroscopic data from different synthetic batches be systematically analyzed?

  • Batch comparison : Tabulate NMR shifts and IR peaks across batches (example table):
Batch¹H NMR (δ, ppm)IR C=O (cm⁻¹)Yield (%)
12.51165272
22.49164968
  • Root-cause analysis : Investigate impurities (e.g., unreacted starting materials) via HPLC or TLC. Adjust purification methods (recrystallization vs. column chromatography) .

Q. What strategies improve yield in large-scale syntheses while minimizing side reactions?

  • Catalyst optimization : Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Temperature gradients : Use stepwise heating (50°C → 80°C) to control exothermic reactions.
  • In-line monitoring : Employ FT-IR or Raman spectroscopy for real-time reaction tracking .

Methodological Guidance

  • Synthetic Reproducibility : Always report solvent purity, drying methods (e.g., molecular sieves), and base activation (e.g., grinding K₂CO₃) .
  • Data Validation : Cross-reference crystallographic data (CCDC entry for ) with computational models to resolve structural ambiguities.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone
Reactant of Route 2
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1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone

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